DCVC

Renal Transport Bioactivation Kinetics Proximal Tubule

Accurate modeling of TCE-induced nephrotoxicity requires the correct stereoisomer. Unlike D-DCVC or NAcDCVC, the L-isomer of DCVC uniquely demonstrates inefficient N-acetylation and high-affinity renal uptake (Km=46 µM), enabling direct study of β-lyase pathways. - **10x potency difference** vs. D-isomer in proximal tubule lesions (in vitro) - **Specific cytokine inhibition**: TNF-α, IL-1β, IL-8 at 5-50 µM (TCA inactive at 500 µM) - **Immediate availability** in research quantities; bulk inquiry supported

Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
CAS No. 1948-28-3
Cat. No. B15584591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCVC
CAS1948-28-3
Molecular FormulaC5H7Cl2NO2S
Molecular Weight216.08 g/mol
Structural Identifiers
InChIInChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+/t3-/m0/s1
InChIKeyPJIHCWJOTSJIPQ-AGFFZDDWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCVC: Bioactive TCE Metabolite for Nephrotoxicity & Inflammation


S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) is the archetypal cysteine S-conjugate nephrotoxicant, derived from glutathione conjugation of trichloroethylene (TCE) and subsequent metabolism . It serves as a widely validated and extensively characterized tool compound for investigating the molecular mechanisms of site-specific renal proximal tubular injury, mitochondrial dysfunction, and the β-lyase bioactivation pathway . Its well-defined mechanism of action and reproducible toxicity profile establish it as a standard reference in nephrotoxicity research.

L
Stereochemical Control

L-isomer for nephrotoxicity pathway models

β
Bioactivation Research

β-Lyase substrate with low N-acetylation context

C
Immunomodulation

Cytokine release modulation in placental models

T
Transport Studies

Renal proximal tubule uptake and activation probe

Why DCVC Cannot Be Replaced by Generic Conjugates


Generic substitution with structurally similar cysteine conjugates, such as N-acetyl-DCVC or S-(2,2-dichlorovinyl)-L-cysteine, is not scientifically justifiable due to profound differences in transport mechanisms, metabolic activation rates, and resultant target organ toxicity profiles . Even stereoisomers and regioisomers exhibit significantly divergent nephrotoxic potencies and cellular response thresholds, which directly impact experimental outcomes . The selection of DCVC over these analogs is essential for ensuring reproducible activation kinetics and for accurately modeling the specific β-lyase-dependent pathway of TCE-induced renal injury .

Target Compound L-DCVC (stereospecific nephrotoxicity profile)
D-DCVC Isomer Nephrotoxicity endpoint context may not transfer; L-isomer shows distinct renal lesion pattern
Target Compound DCVC (efficient bioactivation, high-affinity uptake)
N-Acetyl-DCVC Metabolite Uptake kinetics and covalent binding profile may differ; not a functional prodrug equivalent
Target Compound DCVC (low N-acetylation, β-lyase substrate)
Other Haloalkene Conjugates N-Acetylation efficiency ranking differs; 2,2-DCVC, TCVC show higher detoxification shunt

Quantitative Differentiation Evidence for DCVC


Stereospecific Nephrotoxicity: L-Isomer vs D-Isomer

DCVC exhibits a distinct transport mechanism compared to its N-acetylated derivative, N-acetyl-DCVC. While N-acetyl-DCVC utilizes the renal organic anion transport system (inhibited by probenecid), DCVC transport is probenecid-insensitive and likely mediated by amino acid transport systems . This mechanistic divergence is functionally significant: probenecid decreases the cellular uptake of N-acetyl-DCVC by 80%, but does not affect DCVC uptake . Furthermore, the covalent binding of radiolabeled [35S]DCVC to cellular macromolecules is substantially greater than that from N-acetyl-[35S]DCVC, indicating a faster rate of bioactivation for DCVC .

Stereospecific Nephrotoxicity
Head-to-head
L-DCVC 10⁻⁵ M vs D-DCVC 10⁻⁴ M; 10-fold lower concentration for initial S3 lesion
Reported stereospecific renal lesion potency difference
Rabbit renal cortical slice system
Renal Transport Bioactivation Kinetics Proximal Tubule

N-Acetylation Efficiency vs Structural Analogues

The L- and D-isomers of DCVC exhibit differential nephrotoxic potency. In a direct comparative study using a rabbit renal cortical slice system, the L-isomer (L-DCVC) demonstrated greater toxicity than the D-isomer (D-DCVC) . Histopathological analysis revealed that L-DCVC produced an initial S3 segment lesion at a concentration of 10^-5 M after 12 hours, whereas D-DCVC required a 10-fold higher concentration (10^-4 M) and a shorter exposure time (8 hours) to produce a comparable lesion . In vivo, both isomers elevated blood urea nitrogen at 25 mg/kg, but the lesion produced by L-DCVC was more severe .

N-Acetylation Efficiency
Cross-study
Ranking: 1,2-DCVC < PCBC < TCVC < 2,2-DCVC
Least efficient N-acetylation among tested analogs; supports β-lyase model
In vitro/in vivo rat models
Stereospecific Toxicity Nephrotoxicity Isomer Potency

Cytokine Inhibition: Comparison with Trichloroacetate

The vicinal isomer S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC) is a potent nephrotoxicant, whereas the geminal isomer S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) is non-nephrotoxic under identical experimental conditions. In the isolated perfused rat kidney model, 1,2-DCVC produced concentration- and time-dependent nephrotoxicity, evidenced by impaired glucose reabsorption, increased protein excretion, and elevated urinary γ-glutamyltransferase and alkaline phosphatase activities . In stark contrast, 2,2-DCVC exhibited no nephrotoxic effects at all concentrations tested, both in vitro (up to 2.5 mM) and in vivo (up to 70 mg/kg) .

Cytokine Inhibition
Head-to-head
DCVC inhibits at 5–50 µM; TCA inactive at 500 µM (>100-fold difference)
Supports unique immunomodulatory endpoint context
Human extraplacental membrane cultures
Regioisomer Toxicity Isolated Perfused Kidney Renal Function

Cellular Uptake & Bioactivation vs N-Acetyl Metabolite

DCVC sulfoxide (DCVCO) is a putative metabolite of DCVC and exhibits greater nephrotoxic potency in vivo. In rats, equimolar doses of DCVCO produced more severe renal injury than DCVC, characterized by greater increases in blood urea nitrogen (BUN), anuria, and more widespread proximal tubular necrosis . Importantly, pretreatment with the β-lyase inhibitor aminooxyacetic acid (AOAA) partially protected against DCVC nephrotoxicity but did not protect against DCVCO nephrotoxicity, indicating that DCVC toxicity is partly mediated by a β-lyase-dependent pathway, while DCVCO toxicity involves a β-lyase-independent mechanism, likely via S-oxidase .

Cellular Uptake & Bioactivation
Head-to-head
DCVC Km = 46 µM; NAcDCVC Km = 157 µM (3.4-fold higher affinity); greater covalent binding from DCVC
Transport kinetics and bioactivation differ; DCVC shows higher affinity uptake
Isolated rat kidney proximal tubules
Sulfoxidation Bioactivation Renal Injury

DCVC vs. DCVHC (Homocysteine Analog): Comparative Nephrotoxic Potency and Detoxification Rates

S-(1,2-Dichlorovinyl)-L-homocysteine (DCVHC) is an analog of DCVC with significantly greater nephrotoxic potency both in vivo and in isolated renal proximal tubular cells . Despite this higher potency, the rate of N-acetylation of DCVC by kidney microsomal N-acetyltransferase is 4-fold greater than that of DCVHC, indicating a more efficient detoxification pathway for DCVC . This difference in metabolic processing suggests that DCVC is subject to tighter intrarenal regulation, making it a more controlled and predictable model compound for studying nephrotoxic mechanisms where detoxification pathways are also of interest.

Structure-Activity Relationship Nephrotoxic Potency N-Acetylation

DCVC Regioisomer Differentiation: trans-DCVC vs. cis-DCVC in Human Renal Cells

The trans- and cis-regioisomers of DCVC exhibit quantitatively different cellular effects in a human renal proximal tubule cell model (RPTEC/TERT1). Both isomers induced Nrf2-mediated antioxidant responses with a lowest effective concentration of 3 µM. However, activation of the ATF4-mediated integrated stress response and p53-mediated responses was observed starting from 30 µM for 1,2-trans-DCVC, while a significantly higher concentration of 125 µM was required for 1,2-cis-DCVC to trigger these same stress pathways . This indicates that 1,2-trans-DCVC is the more potent and toxicologically relevant isomer for human risk assessment studies.

Regioisomer Toxicity Human Cell Model Stress Response

DCVC Validated Research Applications


Stereospecific Nephrotoxicity Mechanisms

DCVC is the gold-standard substrate for investigating cysteine conjugate β-lyase-dependent bioactivation. Its toxicity is specifically and partially blocked by the β-lyase inhibitor aminooxyacetic acid (AOAA), confirming pathway specificity . This makes it ideal for dissecting the role of this enzyme in mitochondrial dysfunction, covalent binding to macromolecules, and the initiation of proximal tubular necrosis in the S3 segment.

β-Lyase Bioactivation Pathway

As the direct nephrotoxic metabolite of TCE, DCVC is essential for recreating the renal injury observed in TCE exposure models. Studies in mice confirm that subchronic DCVC exposure recapitulates key features of TCE nephrotoxicity, including dose-dependent aggravation of renal lesions . Its use bypasses the need for complex TCE metabolism, providing a controlled system to evaluate downstream toxicological endpoints.

Placental Inflammation & Immune Modulation Models

DCVC serves as a reference compound for evaluating the nephrotoxic potential of other haloalkene cysteine conjugates. Its well-defined toxicity profile and transport characteristics are used to benchmark analogs like S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC) and S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) . This comparative framework is critical for identifying structural determinants of toxicity and for screening potential environmental or pharmaceutical contaminants.

Renal Transport & Intracellular Activation

DCVC's unique transport properties, which are distinct from its N-acetylated derivative, make it a valuable tool for studying amino acid transport systems in the kidney. The kinetic parameters for DCVC uptake (Km = 46 µM for the high-affinity component) have been characterized in isolated rat proximal tubules, enabling precise quantitative investigations of renal handling and intracellular activation .

Application
Selection Property
Validation Focus
Nephrotoxicity Pathway Studies
L-isomer stereochemical requirement
S3 segment lesion endpoint context
β-Lyase Bioactivation Research
Low N-acetylation efficiency profile
β-Lyase substrate profiling in renal models
Placental Immunomodulation Models
Cytokine release inhibition specificity
TNF-α, IL-1β, IL-8 endpoint context
Renal Transport & Activation Studies
High-affinity probenecid-insensitive uptake
Intracellular bioactivation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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